N-(1-{1-[(2,3,5,6-tetramethylphenyl)methyl]-1H-1,3-benzodiazol-2-yl}ethyl)furan-2-carboxamide
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Overview
Description
N-(1-{1-[(2,3,5,6-tetramethylphenyl)methyl]-1H-1,3-benzodiazol-2-yl}ethyl)furan-2-carboxamide is a synthetic organic compound that belongs to the class of benzodiazole derivatives. This compound is characterized by its complex structure, which includes a furan ring, a benzodiazole moiety, and a tetramethylphenyl group. It has garnered interest in various fields of scientific research due to its potential biological activities and applications.
Mechanism of Action
Target of Action
The compound contains a benzimidazole moiety, which is known to exhibit diverse pharmacological activities . Benzimidazole derivatives have been reported to show antimicrobial, anticancer, antiviral, antiparasitic, antihypertensive, and anti-inflammatory activities . Therefore, the primary targets of this compound could be related to these biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-{1-[(2,3,5,6-tetramethylphenyl)methyl]-1H-1,3-benzodiazol-2-yl}ethyl)furan-2-carboxamide typically involves multiple steps, including the formation of the benzodiazole core, the introduction of the tetramethylphenyl group, and the coupling with the furan-2-carboxamide moiety. One common synthetic route is as follows:
Formation of Benzodiazole Core: The benzodiazole core can be synthesized through the condensation of o-phenylenediamine with a suitable aldehyde or ketone under acidic conditions.
Introduction of Tetramethylphenyl Group: The tetramethylphenyl group can be introduced via a Friedel-Crafts alkylation reaction using 2,3,5,6-tetramethylbenzyl chloride and an appropriate catalyst such as aluminum chloride.
Coupling with Furan-2-carboxamide: The final step involves the coupling of the benzodiazole derivative with furan-2-carboxylic acid or its activated ester in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) and a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to meet the demands of large-scale production.
Chemical Reactions Analysis
Types of Reactions
N-(1-{1-[(2,3,5,6-tetramethylphenyl)methyl]-1H-1,3-benzodiazol-2-yl}ethyl)furan-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to introduce functional groups or modify existing ones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride to reduce specific functional groups.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acetic acid.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.
Substitution: Halogenating agents, nucleophiles, electrophiles, solvents like dichloromethane or acetonitrile.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amine or alcohol derivatives.
Scientific Research Applications
N-(1-{1-[(2,3,5,6-tetramethylphenyl)methyl]-1H-1,3-benzodiazol-2-yl}ethyl)furan-2-carboxamide has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials, such as polymers and dyes, due to its unique structural properties.
Comparison with Similar Compounds
Similar Compounds
- N-(1-{1-[(2,3,5,6-tetramethylphenyl)methyl]-1H-1,3-benzodiazol-2-yl}ethyl)furan-2-carboxamide
- N-(1-{1-[(2,3,5,6-tetramethylphenyl)methyl]-1H-1,3-benzodiazol-2-yl}ethyl)thiophene-2-carboxamide
- N-(1-{1-[(2,3,5,6-tetramethylphenyl)methyl]-1H-1,3-benzodiazol-2-yl}ethyl)pyrrole-2-carboxamide
Uniqueness
The uniqueness of this compound lies in its specific structural features, such as the presence of the furan ring, which may confer distinct chemical and biological properties compared to similar compounds with different heterocyclic rings.
Properties
IUPAC Name |
N-[1-[1-[(2,3,5,6-tetramethylphenyl)methyl]benzimidazol-2-yl]ethyl]furan-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27N3O2/c1-15-13-16(2)18(4)20(17(15)3)14-28-22-10-7-6-9-21(22)27-24(28)19(5)26-25(29)23-11-8-12-30-23/h6-13,19H,14H2,1-5H3,(H,26,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SQOWNXJLDXJSOZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1C)CN2C3=CC=CC=C3N=C2C(C)NC(=O)C4=CC=CO4)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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